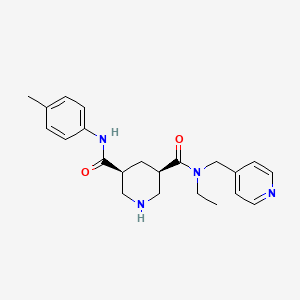![molecular formula C20H23N5O B5633297 N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-ethyl-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5633297.png)
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-ethyl-N-methyl-5-pyrimidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves condensation reactions, starting from simpler pyrazole and pyrimidine units. For instance, compounds with similar structures have been synthesized by reacting amino-substituted pyrazoles with pyrimidine derivatives to form pyrazolo[1,5-a]pyrimidines (Abdel‐Aziz et al., 2008). Another approach involves the cyclization of amino-pyrazole with trifluoromethylated pyrimidine derivatives (Liu et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives, such as the compound of interest, is characterized by the presence of pyrazole and pyrimidine rings. This structure can be further elaborated through various substitutions at different positions on the rings, which significantly influence the chemical and physical properties of these compounds. X-ray crystallography and spectroscopic methods like NMR and IR spectroscopy are commonly employed to determine the detailed molecular structure and confirm the identity of synthesized compounds (Saeed et al., 2020).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic aromatic substitutions, depending on the substituents present on the rings. These reactions are pivotal for modifying the chemical structure and tuning the properties of these compounds for specific applications. The presence of reactive functional groups like amides, carboxamides, and halogens facilitates such transformations (Drev et al., 2014).
Eigenschaften
IUPAC Name |
N-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-2-ethyl-N-methylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-5-19-21-11-17(12-22-19)20(26)24(4)13-16-7-6-8-18(10-16)25-15(3)9-14(2)23-25/h6-12H,5,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAJSWRZVRSMDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)N(C)CC2=CC(=CC=C2)N3C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[3-(methylthio)benzyl]-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B5633215.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)-N-methylacetamide](/img/structure/B5633240.png)
![1-[3-(4-chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl]ethanone](/img/structure/B5633250.png)
![3-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5633264.png)

![1-cyclopentyl-N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5633283.png)
![N-{rel-(3R,4S)-1-[(2-amino-5-pyrimidinyl)methyl]-4-cyclopropyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5633285.png)
![N-[1-(2-methyl-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B5633293.png)
![2-[(3-chlorobenzyl)thio]-N-2-naphthylacetamide](/img/structure/B5633308.png)

![(8-isopropyl-1-oxa-4,8-diazaspiro[4.5]decane-3,3-diyl)dimethanol](/img/structure/B5633315.png)

![N-[2-(4-biphenylyl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B5633317.png)
